Product packaging for 1-Chlorodecane(Cat. No.:CAS No. 1002-69-3)

1-Chlorodecane

Cat. No.: B1663957
CAS No.: 1002-69-3
M. Wt: 176.72 g/mol
InChI Key: ZTEHOZMYMCEYRM-UHFFFAOYSA-N
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Description

1-Chlorodecane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21Cl B1663957 1-Chlorodecane CAS No. 1002-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chlorodecane
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InChI

InChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZTEHOZMYMCEYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027352
Record name 1-Chlorodecane
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Molecular Weight

176.72 g/mol
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Physical Description

Liquid
Record name Decane, 1-chloro-
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CAS No.

1002-69-3, 28519-06-4
Record name 1-Chlorodecane
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Record name 1-Chlorodecane
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Record name Chlorodecane (mixed isomers)
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Record name 1-CHLORODECANE
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Record name 1-chlorodecane
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Synthesis and Advanced Methodologies for 1 Chlorodecane Production

Established Synthetic Routes for 1-Chlorodecane

Traditional methods for synthesizing this compound primarily involve the conversion of n-decanol or the direct halogenation of n-decane.

One of the most common and mature methods for preparing this compound is the reaction of n-decyl alcohol (decan-1-ol) with thionyl chloride (SOCl₂). qiji-chem.comguidechem.com This reaction effectively replaces the hydroxyl (-OH) group of the alcohol with a chlorine atom. The general reaction is:

C₁₀H₂₁OH + SOCl₂ → C₁₀H₂₁Cl + SO₂ + HCl

The process is typically efficient, with byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gases that can be easily removed from the reaction mixture. chemicalbook.com In some procedures, a catalyst like dimethylformamide (DMF) is used. prepchem.com For instance, a synthesis involving the related 10-benzyloxy-1-decanol involved heating with thionyl chloride and a small amount of dimethylformamide for one hour at 50-60°C. prepchem.com While the yield is generally satisfactory, a significant drawback of this method is the hazardous nature of thionyl chloride, which is toxic and highly irritating. guidechem.com

Beyond the thionyl chloride route, other established techniques can be employed to produce alkyl chlorides.

Free-Radical Halogenation: Alkanes like decane (B31447) can be converted to this compound through free-radical halogenation. byjus.com This reaction typically involves reacting the alkane with chlorine gas (Cl₂) in the presence of ultraviolet (UV) light or heat to initiate the formation of chlorine radicals. brainly.comlibretexts.org

Initiation: Cl₂ + UV light → 2 Cl•

Propagation:

Cl• + CH₃(CH₂)₈CH₃ → •CH₂(CH₂)₈CH₃ + HCl

•CH₂(CH₂)₈CH₃ + Cl₂ → ClCH₂(CH₂)₈CH₃ + Cl•

Termination: Radicals combine to end the chain reaction. wikipedia.org

A major limitation of this method is its lack of selectivity. byjus.com The chlorine radical can abstract a hydrogen atom from any of the carbon atoms in the decane chain, leading to a mixture of isomeric chlorodecanes (e.g., 2-chlorodecane, 3-chlorodecane) and potentially polychlorinated products. wikipedia.orgmsu.edu

Appel Reaction: The Appel reaction provides a mild method for converting an alcohol, such as n-decanol, into the corresponding alkyl chloride. wikipedia.org This reaction uses triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). organic-chemistry.org The alcohol's oxygen attacks the phosphorus atom of an intermediate phosphonium (B103445) salt, and a subsequent Sₙ2 displacement by the chloride ion yields the alkyl chloride and triphenylphosphine oxide. nrochemistry.com A key advantage is that the reaction proceeds with inversion of configuration at a stereocenter. jk-sci.com However, the use of toxic carbon tetrachloride and the need to separate the triphenylphosphine oxide byproduct are notable drawbacks. wikipedia.org

Table 1: Comparison of Established Synthesis Routes

Method Primary Reagents Typical Conditions Advantages Disadvantages
Thionyl Chloride Reaction n-Decyl alcohol, Thionyl chloride (SOCl₂) Often heated (e.g., 50-60°C), may use a catalyst (e.g., DMF) prepchem.com Good yield, gaseous byproducts are easily removed guidechem.comchemicalbook.com Thionyl chloride is toxic and corrosive guidechem.com
Free-Radical Halogenation n-Decane, Chlorine (Cl₂) UV light or heat required for initiation brainly.comwikipedia.org Uses inexpensive and readily available starting materials Poor selectivity, produces a mixture of isomers and poly-halogenated products byjus.commsu.edu
Appel Reaction n-Decyl alcohol, Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) Mild conditions, often at or below room temperature organic-chemistry.org High yield, stereochemical inversion is possible nrochemistry.comjk-sci.com Use of toxic CCl₄, stoichiometric phosphine (B1218219) oxide byproduct must be removed wikipedia.org

Emerging Synthetic Strategies for this compound

Recent research has focused on developing greener, safer, and more efficient catalytic methods for producing this compound.

Efforts to create more environmentally friendly protocols aim to replace hazardous reagents with safer alternatives and reduce waste.

One such approach for the related 1-chlorododecane (B51209) involves replacing thionyl chloride with concentrated hydrochloric acid (HCl) and using N,N-dimethylformamide (DMF) as a catalyst. guidechem.com In this process, dodecanol (B89629) is mixed with DMF and heated, followed by the dropwise addition of concentrated HCl. guidechem.com The reaction proceeds under milder conditions than some traditional methods and avoids the highly toxic thionyl chloride, making it more suitable for industrial production with reduced environmental impact. guidechem.com The reported yield for this method is approximately 95%. guidechem.com

Another green chemistry strategy involves the use of ionic liquids as catalysts in aqueous solutions, which minimizes the need for volatile and often toxic organic solvents. wikipedia.orgmdpi.com Phase-transfer catalysis, as described below, is also considered an environmentally benign approach as it can increase reaction rates and yields while using water as a solvent, thus reducing the reliance on organic solvents. wikipedia.orgcrdeepjournal.org

Catalytic methods offer the advantage of high efficiency and selectivity, often under mild reaction conditions.

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, facilitates the transfer of a reactant (like the chloride anion from an aqueous solution of NaCl) into the organic phase where the substrate (like n-decanol) is dissolved. princeton.eduoperachem.com This allows the reaction to proceed rapidly at the interface or within the organic phase. operachem.com PTC can enhance reaction rates, improve yields, and simplify workup procedures, making it a powerful tool in green synthesis. crdeepjournal.orgbiomedres.us

Catalytic Appel Reaction: To overcome the drawbacks of the stoichiometric Appel reaction, catalytic versions have been developed. These systems use a catalytic amount of a phosphine reagent, which is regenerated in a catalytic cycle. wikipedia.org For example, a catalytic Appel reaction for chlorinating alcohols has been developed using a P(III)/P(V) redox cycle with a halogen source like hexachloroacetone (B130050) and a reductant such as phenylsilane. organic-chemistry.org This approach minimizes the organophosphorus waste and allows for much lower catalyst loadings. organic-chemistry.org

Table 2: Emerging Catalytic Strategies for Alkyl Chloride Synthesis

Catalytic System Principle Example Reagents/Catalysts Advantages
HCl with DMF Catalyst Replaces toxic thionyl chloride with a less hazardous acid and catalyst system. guidechem.com n-Decyl alcohol, Concentrated HCl, DMF Safer reagents, high yield (~95%), suitable for industrial scale. guidechem.com
Phase-Transfer Catalysis (PTC) A catalyst shuttles a reactant between immiscible aqueous and organic phases to facilitate the reaction. wikipedia.orgoperachem.com Quaternary ammonium salts (e.g., benzyltriethylammonium chloride), Phosphonium salts. wikipedia.org Reduces need for organic solvents, mild conditions, high efficiency. crdeepjournal.orgbiomedres.us
Catalytic Appel Reaction A phosphine catalyst is used in small amounts and regenerated in a redox cycle. organic-chemistry.org P(III)/P(V) catalyst, a chlorine source (e.g., benzotrichloride), a reductant (e.g., phenylsilane). organic-chemistry.org Minimizes waste, avoids stoichiometric use of toxic reagents. wikipedia.orgorganic-chemistry.org

Purification and Characterization Techniques in this compound Synthesis Studies

Following synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. The purity of the final product is then confirmed using various analytical techniques.

Purification:

Washing and Extraction: The crude product is often washed with water to remove water-soluble impurities and with a basic solution, such as 10% sodium carbonate, to neutralize any remaining acid. chemicalbook.com

Drying: After washing, the organic layer containing the this compound is dried using an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride to remove residual water. chemicalbook.comprepchem.com

Distillation: Fractional distillation under reduced pressure is a common method for purifying this compound, separating it from substances with different boiling points. chemicalbook.comprepchem.com

Column Chromatography: For high-purity applications, silica (B1680970) gel column chromatography can be used to separate the product from closely related impurities. prepchem.com The crude material is passed through a column of silica gel, and a solvent (eluent) like toluene (B28343) or hexane (B92381) is used to selectively move the desired compound through the column. prepchem.com

Characterization:

Gas Chromatography (GC): GC is widely used to determine the purity of this compound by separating it from any volatile contaminants. nbinno.com The retention time and peak area provide information on the identity and relative amount of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. For this compound, the spectrum would show characteristic C-H stretching and bending vibrations for the alkyl chain and a C-Cl stretching band. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the exact structure of the molecule by providing detailed information about the hydrogen and carbon environments within the this compound molecule.

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity. nist.gov

Reaction Mechanisms and Kinetics of 1 Chlorodecane Transformations

Nucleophilic Substitution Reactions Involving 1-Chlorodecane

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. chemistrysteps.com For this compound, the chlorine atom serves as the leaving group. These reactions are pivotal for the synthesis of a wide range of organic compounds.

SN1 and SN2 Mechanistic Investigations

The substitution of the chloro group in this compound can theoretically proceed through two distinct mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular).

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-chlorine bond is breaking. quora.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[this compound][Nucleophile]. masterorganicchemistry.comyoutube.com As a primary alkyl halide, this compound is sterically unhindered, which facilitates the backside attack of the nucleophile, a key feature of the SN2 mechanism. libretexts.org Therefore, this compound predominantly undergoes nucleophilic substitution via the SN2 pathway. quora.com

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the slow ionization of the alkyl halide to form a carbocation intermediate. quora.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide (Rate = k[this compound]), exhibiting first-order kinetics. masterorganicchemistry.com However, the formation of a primary carbocation from this compound is energetically unfavorable, making the SN1 pathway highly unlikely under typical conditions. sigmaaldrich.com

The choice between SN1 and SN2 pathways is influenced by several factors, as summarized in the table below.

FactorFavors SN1Favors SN2Relevance to this compound
Alkyl Halide Structure Tertiary > Secondary > PrimaryMethyl > Primary > SecondaryAs a primary halide, this compound strongly favors the SN2 mechanism. masterorganicchemistry.com
Nucleophile Weak nucleophilesStrong nucleophilesStrong nucleophiles like hydroxide (B78521) (OH⁻) will react with this compound via the SN2 mechanism.
Solvent Polar protic solventsPolar aprotic solventsSN2 reactions of this compound are favored in polar aprotic solvents.
Leaving Group Good leaving groupGood leaving groupThe chloride ion is a reasonably good leaving group.

Table 1: Factors Influencing SN1 vs. SN2 Reactions for this compound

Stereochemical Aspects of Nucleophilic Substitutions

A hallmark of the SN2 reaction is the inversion of configuration at the carbon center undergoing substitution. youtube.com This is a direct consequence of the backside attack by the nucleophile. masterorganicchemistry.com If the reaction were to be carried out on a chiral isotopomer of this compound, the product would have the opposite stereochemistry. For example, the SN2 reaction of (R)-1-chloro-1-deuterio-decane would yield (S)-1-deuterio-decan-1-ol. This stereospecificity is a key piece of evidence for the concerted nature of the SN2 mechanism. libretexts.org

In the unlikely event of an SN1 reaction, the planar carbocation intermediate would be attacked by the nucleophile from either face, leading to a racemic mixture of products (both retention and inversion of configuration). youtube.com

Elimination Reactions of this compound

Concurrent with nucleophilic substitution, this compound can also undergo elimination reactions, where a molecule of hydrogen chloride is removed to form an alkene. These reactions are particularly favored by strong, sterically hindered bases and higher temperatures.

E1 and E2 Mechanistic Studies

Similar to substitution, elimination reactions can proceed through two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular).

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously. libretexts.org The rate of an E2 reaction is second-order, depending on the concentrations of both the alkyl halide and the base: Rate = k[this compound][Base]. msu.edu Given that this compound is a primary halide, it is susceptible to E2 elimination, especially with a strong, bulky base. libretexts.org

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. orgoreview.com This is followed by the removal of a proton from an adjacent carbon by a weak base to form the double bond. The rate law for an E1 reaction is first-order: Rate = k[this compound]. Due to the instability of the primary carbocation, the E1 pathway is not a significant route for the elimination reactions of this compound. orgoreview.com

The competition between these pathways is influenced by the reaction conditions.

FactorFavors E1Favors E2Relevance to this compound
Alkyl Halide Structure Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryAs a primary halide, this compound favors the E2 mechanism.
Base Weak baseStrong, concentrated baseStrong bases like potassium tert-butoxide will promote E2 elimination.
Solvent Polar protic solventsLess polar solventsE2 reactions are less sensitive to solvent polarity than E1.
Temperature Higher temperaturesHigher temperaturesIncreased temperature generally favors elimination over substitution.

Table 2: Factors Influencing E1 vs. E2 Reactions for this compound

Regioselectivity and Stereoselectivity in Elimination

The dehydrochlorination of this compound can theoretically yield only one constitutional isomer, 1-decene , as there is only one adjacent carbon atom (C2) bearing hydrogen atoms that can be eliminated. Therefore, issues of regioselectivity (such as Zaitsev's vs. Hofmann's rule) are not applicable in this specific case. orgoreview.comlibretexts.org

However, the stereochemistry of the E2 reaction is a crucial aspect. The E2 mechanism requires a specific spatial arrangement of the departing proton and the leaving group, known as an anti-periplanar conformation. chemistrysteps.com This means that the hydrogen atom and the chlorine atom must be in the same plane but on opposite sides of the carbon-carbon bond. This requirement dictates the stereochemical outcome of the reaction. For a primary halide like this compound, rotation around the C1-C2 single bond allows for the necessary anti-periplanar alignment to readily occur, leading to the formation of 1-decene. The reaction is considered stereospecific because the stereochemistry of the starting material (if it were chiral) would determine the stereochemistry of the product. chemistrysteps.comkhanacademy.org

Redox Chemistry of this compound

The redox chemistry of this compound is less commonly explored than its substitution and elimination reactions.

Oxidation of alkanes is generally challenging and often requires strong oxidizing agents or specific catalysts. The complete combustion of decane (B31447), a related hydrocarbon, yields carbon dioxide and water. youtube.com Partial oxidation of long-chain alkanes can lead to a mixture of alcohols, ketones, and carboxylic acids. libretexts.orgmasterorganicchemistry.com For instance, the oxidation of decane could potentially yield decanols, decanones, and decanoic acid. The chlorine atom in this compound would likely influence the reactivity and product distribution in such reactions.

Reduction of alkyl halides can occur through various methods, including electrochemical reduction. Studies on similar long-chain alkyl halides, such as 1-iododecane (B1670042) and 1-bromodecane (B1670165), have shown that the carbon-halogen bond can be electrochemically cleaved. youtube.com The reduction potentials for alkyl halides are generally quite negative. khanacademy.org The electrochemical reduction of this compound would likely proceed via the transfer of an electron to the C-Cl bond, leading to its cleavage and the formation of a decyl radical. This radical could then undergo further reactions, such as abstracting a hydrogen atom to form decane or dimerizing.

Reduction of this compound via Samarium Diiodide (SmI2) and Amine Mediation

The reduction of alkyl halides is a fundamental transformation in organic synthesis. The combination of samarium diiodide (SmI2), water, and an amine has been shown to be a particularly potent system for the reduction of this compound to decane. acs.orgacs.org This reagent system exhibits significantly enhanced reactivity compared to SmI2 alone or even the commonly used SmI2-HMPA (hexamethylphosphoramide) mixture. acs.org

Detailed kinetic studies have been performed on the reduction of this compound using a SmI2/H2O/amine system in tetrahydrofuran (B95107) (THF). acs.orgacs.org These studies, which monitored the formation of the product, decane, revealed the reaction order with respect to each component. The rate of the reaction was found to be:

First order in this compound. acs.orgacs.org

First order in the amine. acs.orgacs.org

Second order in samarium diiodide (SmI2). acs.orgacs.org

Zero order in water (H2O). acs.org

This leads to the following observed rate law:

Rate = kobs[this compound][Amine][SmI2]2

The reaction is notably rapid, with the addition of both water and an amine leading to what are described as "instantaneous" reductions of various functional groups. nih.gov The workup procedures are also simplified in the presence of these additives. nih.gov

A key aspect of the SmI2/H2O/amine system is the role of the amine in catalyzing the reduction. A study involving over 20 different amines demonstrated a clear correlation between the basicity of the amine and the rate of reduction of this compound. acs.org A linear relationship was observed when plotting the logarithm of the initial reaction rate against the pKBH+ (a measure of the acidity of the conjugate acid of the amine, and thus related to the amine's basicity) of the amines. acs.org This relationship is in agreement with the Brønsted catalysis rate law, which posits that the catalytic activity of an acid or base is proportional to its strength. acs.org This finding suggests that the amine plays a crucial role in a proton transfer step within the reaction mechanism.

To further elucidate the reaction mechanism, the activation parameters for the reduction of this compound with the SmI2/H2O/Et3N (triethylamine) system were determined by studying the temperature dependence of the reaction rate. The reaction was monitored over a temperature range of 0 to 40 °C. acs.orgacs.org The following activation parameters were calculated: acs.org

Activation ParameterValueUnits
ΔH‡ (Enthalpy of Activation) 32.4 ± 0.8kJ mol⁻¹
ΔS‡ (Entropy of Activation) -148 ± 1J K⁻¹ mol⁻¹
ΔG‡298K (Gibbs Free Energy of Activation at 298K) 76.4 ± 1.2kJ mol⁻¹

The relatively low enthalpy of activation suggests a facile reaction, while the large negative entropy of activation indicates a highly ordered transition state, which is consistent with the multi-component nature of the reaction (involving this compound, amine, and two molecules of SmI2).

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction. While the KIE for the reduction of this compound itself was not explicitly reported in the primary literature, studies on the closely related 1-iododecane and 1-bromodecane using the same SmI2/H2O/amine system provide critical insight. acs.org The primary ¹³C KIEs (k₁₂/k₁₃) were measured at 20 °C: acs.org

Substrate¹³C KIE (k₁₂/k₁₃)
1-Iododecane 1.037 ± 0.007
1-Bromodecane 1.062 ± 0.015

A KIE value significantly greater than 1 indicates that the bond to the isotopically labeled carbon is being broken in the rate-determining step. The observed values for 1-iododecane and 1-bromodecane strongly suggest that the cleavage of the carbon-halogen bond is indeed the rate-determining step in the reduction of these alkyl halides. acs.org By analogy, it is highly probable that the same holds true for the reduction of this compound.

The mechanism likely involves the following key steps:

Activation of SmI2: The amine and water coordinate to the samarium(II) ion, increasing its reduction potential.

Electron Transfer: Two molecules of the activated SmI2 complex transfer an electron each to the this compound molecule.

Carbon-Chlorine Bond Cleavage: This electron transfer leads to the cleavage of the C-Cl bond, forming a decyl radical and a chloride ion. This is the rate-determining step.

Radical Reduction and Protonation: The resulting decyl radical is then rapidly reduced by another equivalent of the Sm(II) complex to a decyl anion, which is subsequently protonated by a proton source (likely the conjugate acid of the amine or a water molecule) to yield the final product, decane.

The role of the amine is likely to facilitate the proton transfer steps and to keep the samarium species soluble and highly reactive. The second-order dependence on SmI2 suggests that a dimeric or aggregated form of the samarium reagent may be involved in the rate-determining step.

Photochemical Degradation Mechanisms of this compound in Aqueous Solutions

This compound, as a model for short-chain chlorinated paraffins (SCCPs), can undergo photochemical degradation in aqueous environments when exposed to UV irradiation. nih.govresearchgate.net Studies have shown that this compound can be completely degraded within 120 minutes under certain UV irradiation conditions. nih.govresearchgate.net

The primary mechanism of this degradation involves the generation of highly reactive species. Quenching experiments and electron paramagnetic resonance (EPR) studies have identified the hydroxyl radical (•OH) as the main reactive species responsible for the degradation of this compound. nih.govresearchgate.net The degradation is initiated by the UV irradiation of this compound, which leads to its excitation and photo-ionization. This process releases a chlorine radical (Cl•) into the water, which in turn can lead to the generation of •OH radicals. nih.gov

Once formed, the hydroxyl radical initiates the degradation of this compound primarily through a H-abstraction pathway . nih.govnsf.gov This is energetically more favorable than the abstraction of the chlorine atom. The abstraction of a hydrogen atom from the decane chain generates a dehydrogenated radical. This radical species can then undergo further reactions, such as reacting with other radicals, to form alcohols or other long-chain intermediates. nih.gov

Identification of Reactive Species (e.g., •OH, ³CD*)

The photochemical degradation of this compound (CD) in aqueous solutions is driven by specific reactive species generated under UV irradiation. nih.govresearchgate.net Experimental studies, including quenching experiments and electron paramagnetic resonance (EPR), have identified the hydroxyl radical (•OH) as the primary reactive species responsible for its transformation. nih.govresearchgate.net The process is initiated when this compound is excited and undergoes photo-ionization under UV light. This leads to the release of a chlorine radical (Cl•), which subsequently reacts with water to generate the highly reactive •OH radicals. nih.gov

Photochemical Transformation Kinetics

Table 1: Photochemical Degradation of this compound

Parameter Observation Source(s)
Compound This compound (CD) nih.govresearchgate.net
Condition UV Irradiation in Aqueous Solution nih.govresearchgate.net
Primary Reactive Species Hydroxyl Radical (•OH) nih.govresearchgate.net
Secondary Reactive Species Triple Excited State (³CD*) nih.govresearchgate.net

| Time to Complete Degradation | 120 minutes | nih.govresearchgate.net |

Dehydrogenation Pathways and Radical-Radical Reactions

The degradation of this compound initiated by hydroxyl radicals proceeds mainly through a hydrogen abstraction pathway. nih.govresearchgate.net The •OH radical removes a hydrogen atom from the alkyl chain of the this compound molecule. This H-abstraction leads to the formation of several different dehydrogenation carbon-centered radicals. nih.govresearchgate.net

Once these radicals are formed, they can undergo further reactions, primarily radical-radical reactions. nih.govresearchgate.net These subsequent reactions result in the formation of more stable products, such as various alcohols or longer-chain intermediate compounds. nih.govresearchgate.net This sequence of H-abstraction followed by radical-radical coupling represents a key mechanism in the breakdown of this compound and contributes to the formation of a complex mixture of transformation products in the environment. nih.gov

Theoretical Chemical Calculation in Photodegradation Mechanism Elucidation

Theoretical chemical calculations have been instrumental in developing a detailed understanding of the photodegradation mechanism of this compound. nih.govresearchgate.net By combining experimental data from the identification of intermediates with computational models, researchers have been able to propose a comprehensive reaction pathway. nih.govresearchgate.net

These calculations support the proposed mechanism where this compound is first excited and photo-ionized, releasing a chlorine radical that generates •OH in the water. nih.gov Furthermore, density functional theory (DFT) calculations are used to investigate the energetics of different reaction pathways, such as the hydrogen abstraction by •OH radicals from various positions on the decane chain. nih.gov This computational approach helps to clarify why certain pathways, like H-abstraction, are favored and provides a more complete picture of the degradation process at a molecular level. nih.govnih.gov

Biotransformation and Metabolic Pathways of this compound

Cytochrome P450 Enzyme-Mediated Metabolism of this compound

The biotransformation of xenobiotics like this compound is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are monooxygenases that play a crucial role in Phase I metabolism, converting lipophilic compounds into more water-soluble substances to facilitate their excretion. nih.govmdpi.com The CYP system is responsible for the metabolism of approximately 80% of clinical drugs and a vast number of environmental compounds. nih.gov

CYP enzymes are located in most body tissues, with the highest concentration in the liver. mdpi.comresearchgate.net The catalytic cycle involves a heme-iron center within the enzyme's active site. nih.gov A substrate, such as this compound, binds to the active site, and through a series of electron transfers and reaction with molecular oxygen, one oxygen atom is inserted into the substrate, typically via an oxidation reaction like hydroxylation. nih.govmdpi.com Given that this compound is a lipophilic, nonpolar compound, it is a substrate for CYP-mediated metabolism, which is a critical pathway for its detoxification and clearance from the body. nih.govnih.gov

Hydroxylation Mechanisms (H-abstraction vs. Cl abstraction)

The primary mechanism for the CYP-mediated metabolism of an alkyl halide like this compound is hydroxylation. This process begins with the abstraction of a hydrogen atom from the substrate's C-H bond by the highly reactive iron(IV)-oxo species in the enzyme's active site, generating a carbon radical. nih.govnih.gov

Following this initial H-abstraction, a "rebound" process occurs. nih.gov There are two potential rebound pathways for the resulting carbon radical intermediate:

Hydroxylation (H-abstraction pathway): The hydroxyl group from the iron center rebounds to bond with the carbon radical, forming a hydroxylated product (an alcohol). This is the most common outcome for substrates like alkanes. nih.gov

Halogenation (Cl abstraction pathway): In theory, the chlorine atom could be abstracted. However, the mechanism for CYP enzymes strongly favors the H-abstraction followed by hydroxyl rebound. nih.gov Theoretical studies on similar systems show that after H-abstraction, both the hydroxyl and halide ligands are available for rebound, but the formation of hydroxylated products is often the dominant pathway. nih.gov The regioselectivity of the initial H-atom abstraction can also vary, influencing which carbon on the decane chain is hydroxylated. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₁₀H₂₁Cl
Hydroxyl Radical •OH
Chlorine Radical Cl•
Role of Low-Spin and High-Spin States in Metabolism

The metabolism of this compound by cytochrome P450 (CYP) enzymes involves both low-spin and high-spin states of the enzyme's active center. gdut.edu.cn The spin state of camphor-bound cytochrome P-450 is known to be influenced by the medium and temperature. scilit.com Theoretical analysis indicates that this compound can be metabolized in both states. gdut.edu.cn However, the energy barriers for the initial hydrogen abstraction from the alkane chain are lower in the high-spin state compared to the low-spin state. gdut.edu.cn Specifically, for the different hydrogen abstraction pathways (HabsA, HabsB, and HabsC), the energy barriers at the high-spin state are lower by 1.5, 0.4, and 1.2 kcal/mol, respectively. gdut.edu.cn This suggests that the formation of hydroxylated metabolites is more likely to occur when the enzyme is in the high-spin state. gdut.edu.cn This finding contrasts with the metabolism of some aromatic compounds, where the energy barriers in the high-spin state are typically higher. gdut.edu.cn The lower bond length of the O-Fe bond in the low-spin state (1.63 Å) compared to the high-spin state (1.64 Å) makes it difficult to discriminate the reactivity of the oxygen atom based on bond length alone, necessitating a full simulation of both spin states. gdut.edu.cn

Rate Constants of Metabolic Processes

Data sourced from a theoretical analysis of this compound metabolism by CYPs. gdut.edu.cn

Formation of Hydroxylated Metabolites (e.g., 10-chloro-decan-5-ol, 1-chlorodecanol)

The metabolism of this compound is dominated by hydroxylation, which occurs through hydrogen-abstraction pathways. gdut.edu.cn This process leads to the formation of several chlorinated alcohol metabolites. gdut.edu.cn The primary metabolites identified through theoretical calculations are:

10-chloro-decan-5-ol

10-chloro-1-decanol

1-chlorodecanol gdut.edu.cn

The formation of these hydroxylated products is favored over dechlorination. gdut.edu.cn The abstraction of a hydrogen atom from an intermediate carbon atom on the decane chain is particularly significant. gdut.edu.cn This metabolic transformation results in products that may retain or exhibit higher bioaccumulation and carcinogenicity. gdut.edu.cn The formation of such hydroxylated metabolites is a known pathway in the bacterial degradation of other chlorinated compounds, such as hexachlorocyclohexane, where haloalkane dehalogenases catalyze the transformation. nih.gov

Bacterial Dehalogenation of this compound

The bacterium Rhodococcus rhodochrous NCIMB13064 is capable of dehalogenating and utilizing a variety of 1-haloalkanes as its sole source of carbon and energy. nih.gov This includes the degradation of 1-chloroalkanes. nih.gov The ability to perform this dehalogenation can be lost spontaneously or induced by chemical agents like Mitomycin C. nih.gov

The genetic basis for the dehalogenation of short-chain 1-chloroalkanes (from C3 to C9) in Rhodococcus rhodochrous NCIMB13064 has been linked to a specific genetic element. nih.gov Research has identified a plasmid of approximately 100 kilobase pairs, designated pRTL1, that carries at least some of the genes necessary for this process. nih.gov However, studies did not find a direct connection between the presence of pRTL1 and the ability to utilize longer-chain 1-chloroalkanes, specifically those from C12 to C18. nih.gov The inability of some derivatives to dehalogenate these short-chain compounds was linked to three distinct events: the complete loss of the pRTL1 plasmid, the integration of pRTL1 into the bacterial chromosome, or a deletion of a 20-kbp fragment within the plasmid. nih.gov The transfer of the dehalogenation capability has been shown to occur at high frequency in bacterial crosses between different derivatives of the strain. nih.gov

Through laboratory studies, different derivatives of Rhodococcus rhodochrous NCIMB13064 have been identified that exhibit varying degrees of stability in their chloroalkane degradation marker. nih.gov This indicates that it is possible to isolate strains with different or potentially enhanced capabilities for biodegradation. The process of isolating bacteria with specific degradative abilities involves culturing them on a medium where the target compound is the sole source of carbon, allowing for the selection and identification of strains that can effectively metabolize it. nih.gov The transfer of the genetic markers for dehalogenation via plasmids in bacterial crosses is a mechanism that can lead to the development of strains with enhanced abilities. nih.gov

Subterminal Oxidative Pathways in Microbial Metabolism

In addition to terminal oxidation (at the methyl group), microbial metabolism of n-alkanes can proceed through subterminal oxidative pathways. nih.govresearchgate.net This alternative route involves the enzymatic activation of the alkane at a subterminal carbon atom. researchgate.netnih.gov The initial step is typically a hydroxylation reaction at a secondary position, catalyzed by a monooxygenase, which produces a secondary alcohol. researchgate.net This alcohol is then further oxidized by dehydrogenases to form a ketone. nih.govresearchgate.net

This pathway is a common mechanism observed in various bacteria, yeasts, and fungi for the aerobic biodegradation of n-alkanes. nih.gov For instance, in the case of n-alkanes, a subterminal carbon can be added to the double bond of fumarate, producing methyl-branched alkylsuccinates, which is a mechanism confirmed for both sulfate-reducing and denitrifying bacteria. nih.gov The specific fate of the resulting ketone can be strain-specific, potentially leading to further oxidation or carboxylation depending on the organism's metabolic capabilities. researchgate.net

Advanced Applications of 1 Chlorodecane in Organic Synthesis and Materials Science

1-Chlorodecane as a Building Block for Complex Organic Molecules

The reactivity of the carbon-chlorine bond allows the decyl group to be introduced into a wide array of molecular structures, making this compound a valuable precursor for diverse chemical products.

This compound is a key raw material in the production of surfactants, particularly cationic surfactants. These amphiphilic molecules, which possess a positively charged headgroup, are synthesized by leveraging the electrophilic nature of the carbon atom bonded to the chlorine. For instance, this compound can be condensed with various amines to produce quaternary ammonium (B1175870) salts, which function as cationic surfactants.

Detailed research has demonstrated the synthesis of several types of cationic surfactants using haloalkanes like 1-chlorododecane (B51209), a close structural relative of this compound, indicating similar reactivity patterns. The long alkyl chain provided by the decane (B31447) backbone forms the hydrophobic tail of the surfactant molecule, which is essential for its surface-active properties.

Reactant(s) with this compound Analog (1-Chlorododecane)Resulting Cationic Surfactant Type
MonoethanolamineN-dodecyl-N-monoethanol ammonium chloride
DiethanolamineN-dodecyl-N,N-diethanol ammonium chloride
TriethanolamineN-dodecyl-N,N,N-triethanol ammonium chloride
PiperidineFatty Piperidinium chlorides
MorpholineFatty Morpholinium chlorides

The table illustrates the synthesis of cationic surfactants from the reaction of 1-chlorododecane with various amines, a process analogous to reactions involving this compound. chemicalbook.com

As a chemical intermediate, this compound plays a significant role in the synthesis of active ingredients for the pharmaceutical and agrochemical industries. innospk.comnbinno.com Its function as an alkylating agent allows for the incorporation of the ten-carbon chain into more complex, biologically active molecules. nbinno.com

In the pharmaceutical sector, this compound is instrumental in synthesizing derivatives of antimalarial drugs, such as atovaquone. innospk.com In the agrochemical field, it serves as a primary intermediate for producing lauroyl azide, which is utilized as an effective permeation agent in pesticide formulations. guidechem.com This application enhances the efficacy of pesticides, allowing for reduced usage and lower environmental impact. guidechem.com

The versatility of this compound extends to the broader synthesis of specialty chemicals. innospk.com It is used as a fundamental chemical reagent and intermediate in various organic syntheses. unilongindustry.com Its high reactivity and stability under diverse reaction conditions make it a preferred choice for manufacturers of halogenated compounds. nbinno.comnbinno.com The demand for high-purity this compound (typically ≥98% or 99%) is driven by its application in producing high-value products where minimal impurities are critical for downstream processes. innospk.comnbinno.comsigmaaldrich.com

Long-chain haloalkanes like this compound are fundamental building blocks in the synthesis of complex molecules with potential therapeutic applications. While specific examples detailing the direct use of this compound in the synthesis of marketed antimycobacterial drugs are not prevalent in readily available literature, its role as an alkylating agent is crucial. The synthesis of novel therapeutic agents often involves the chemical modification of known drugs to enhance their efficacy or overcome resistance. For example, modifying the antitubercular drug isoniazid (B1672263) (INH) into lipophilic Schiff bases can block metabolic pathways that deactivate the drug, thereby improving its bioavailability and activity. nih.gov The synthesis of such complex derivatives often requires alkyl building blocks, a role that this compound can fulfill. nih.govrsc.org

Patents related to the development of new anti-tuberculosis agents describe complex heterocyclic compounds that are effective against mycobacterial infections. google.com The synthesis of these intricate structures relies on the principles of organic chemistry, where versatile intermediates like this compound can be employed to introduce specific alkyl chains, modifying the lipophilicity and, consequently, the pharmacological properties of the final compound. google.com

This compound in Polymer Chemistry and Materials Science

Beyond its use in synthesizing small molecules, this compound has found unique applications in materials science, particularly in the creation of porous polymers.

A significant and somewhat unexpected application of this compound is its use as a porogen, or pore-forming agent, in the synthesis of polymer microspheres. Specifically, it has been identified as a novel and highly effective porogen in the preparation of high-porosity poly(divinylbenzene) (PDVB) microspheres via suspension polymerization. acs.orgresearchgate.net

Porogens are solvents added to the polymerization mixture that are good solvents for the monomer but poor solvents for the resulting polymer. As polymerization proceeds, the polymer precipitates, and the porogen creates pores or voids within the material. Although this compound is considered an incompatible solvent (a non-solvating diluent) for the polymer, it has been shown to produce materials with exceptionally high surface area and porosity. acs.orgresearchgate.net

Research findings indicate that using this compound as a porogen can yield PDVB microspheres with a higher specific surface area and porosity compared to traditional porogens like toluene (B28343). acs.orgresearchgate.net This provides a viable method for producing PDVB microspheres with a controllable nanopore structure. acs.org

PorogenPolymerSpecific Surface Area (m²/g)Porosity (%)
This compound Poly(divinylbenzene)72068
Toluene Poly(divinylbenzene)700.8Not specified

This table compares the efficacy of this compound and toluene as porogens in the synthesis of poly(divinylbenzene) microspheres, highlighting the superior performance of this compound. acs.orgresearchgate.net

Use as a Porogen in Polymer Synthesis

Preparation of High-Porosity Poly(divinylbenzene) Microspheres

This compound has emerged as a novel and effective porogen in the synthesis of high-porosity poly(divinylbenzene) (PDVB) microspheres through suspension polymerization. nih.govacs.orgnumberanalytics.com Porogens, or pore-generating agents, are crucial in creating the porous structure of polymer beads. The choice of porogen significantly influences the resulting specific surface area, pore volume, and pore size distribution of the microspheres.

The effectiveness of this compound is attributed to its behavior as a non-solvating diluent, which leads to the formation of well-defined pores. nih.gov The excellent compatibility between the chloro substituent in this compound and the phenyl rings in the PDVB copolymer is also considered a contributing factor to its unexpected and highly effective porogen capabilities. wikipedia.org

Table 1: Comparison of Porogens in the Synthesis of PDVB Microspheres

Porogen Specific Surface Area (m²/g) Porosity (%) Reference
This compound 720 68 nih.govacs.orgnumberanalytics.com
Toluene 700.8 - nih.govacs.org
Heptane 482 - nih.gov

Data presented is based on reported research findings. The porosity for toluene was not specified in the compared context.

Influence of Porogen Volume Ratio on Pore Structure

The volume ratio of the porogen to the monomer is a critical parameter that allows for the fine-tuning of the pore structure of poly(divinylbenzene) microspheres. Research has systematically investigated the effect of the volume ratio of this compound to divinylbenzene (B73037) on the resulting material properties.

Generally, a higher volume ratio of this compound leads to the formation of a greater number of pores with larger diameters. numberanalytics.com This is because a larger volume of the porogen creates larger voids between the polymer aggregates as they form during polymerization. Conversely, a lower porogen volume ratio results in fewer pores with smaller sizes. numberanalytics.com

At high concentrations of this compound, the precipitated polymer phase is largely unswollen, leading to aggregates that behave like "solid" polymer. numberanalytics.comnih.gov In this scenario, the final void volume between the aggregates is close to the volume of the non-solvating porogen used. numberanalytics.comnih.gov However, at low concentrations of this compound, the initially precipitated polymer phase is more swollen, resulting in a final void volume that is less than that of the porogen. nih.gov This demonstrates that by carefully controlling the this compound to divinylbenzene ratio, it is possible to tailor the pore structure of the resulting microspheres for specific applications. For example, specific surface area and porosity were notably high when the volume ratio of DVB to this compound was 1:1 and 1:2. nih.gov

Table 2: Effect of this compound Volume Ratio on PDVB Microsphere Properties

DVB to this compound Volume Ratio Resulting Pore Structure Characteristics Reference
Low Fewer pores, smaller pore size, swollen polymer phase numberanalytics.comnih.gov
1:1 and 1:2 High specific surface area and porosity nih.gov
High More pores, larger pore size, "solid"-like polymer aggregates numberanalytics.comnih.gov

This table provides a qualitative summary based on reported trends.

Compatibility with Polymer Systems

The compatibility of a solvent or additive with a polymer system is a crucial factor in materials science and organic synthesis, influencing everything from the morphology of the resulting material to the kinetics of polymerization. This compound, being a non-polar organic compound, exhibits good compatibility with a range of non-polar and weakly polar organic solvents and polymers. solubilityofthings.comqiji-chem.com

Its solubility characteristics are a primary indicator of its compatibility. This compound is readily soluble in non-polar organic solvents such as hexane (B92381) and ether, which suggests good miscibility with polymers that share similar non-polar characteristics. solubilityofthings.com Conversely, it is sparingly soluble in highly polar solvents like water. solubilityofthings.com This "like dissolves like" principle is fundamental to predicting polymer-solvent compatibility.

In the context of polymerization, the solvent can play a significant role. For instance, in cationic polymerization, the polarity of the solvent can affect both the initiation and propagation steps. quora.com While this compound itself is not highly polar, its use as a co-solvent or the primary solvent can influence the reaction environment. The choice of solvent is critical for dissolving the monomer and the resulting polymer, as well as for controlling the reaction kinetics and heat transfer. quora.com The compatibility of this compound with various polymer systems makes it a versatile component in the synthesis of materials where control over porosity and morphology is desired. wikipedia.org

Catalytic Transformations Involving this compound or its Derivatives

This compound, as a primary alkyl halide, can participate in a variety of catalytic transformations, primarily as a substrate that is converted into a more complex molecule. solubilityofthings.com Its reactivity stems from the carbon-chlorine bond, which can be activated by various catalysts. acs.org

One of the most significant classes of reactions for alkyl halides is cross-coupling reactions , which form new carbon-carbon bonds. catalysis.blog These reactions are fundamental in organic synthesis for building complex molecular architectures. While this compound itself is not a catalyst, its derivatives are key reagents in these processes.

Grignard Reagents: this compound can be used to prepare a Grignard reagent, decylmagnesium chloride (CH₃(CH₂)₉MgCl), by reacting it with magnesium metal. masterorganicchemistry.comresearchgate.net This organometallic compound is a powerful nucleophile and can participate in various catalytic coupling reactions, such as those catalyzed by palladium or nickel, to form new C-C bonds. youtube.comresearchgate.net

Wurtz Reaction: This is a coupling reaction where two alkyl halides react in the presence of sodium metal to form a new alkane. wikipedia.orgbyjus.com In principle, two molecules of this compound could react to form icosane (a 20-carbon alkane). However, the Wurtz reaction often has limitations in terms of yield and the formation of side products. wikipedia.orgucla.edu

Other Catalytic Coupling Reactions: Modern organic synthesis employs a range of palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Stille reactions, which can utilize alkyl halides. numberanalytics.comcatalysis.blog In these reactions, a catalyst facilitates the coupling of the alkyl group from the halide with another organic molecule.

Furthermore, this compound can undergo catalytic oxidation . Research has shown that ruthenium pincer complexes can catalyze the oxidation of primary alkyl halides to the corresponding carboxylic acids using water as the oxidant, liberating hydrogen gas in the process. acs.org This represents a green chemistry approach to the transformation of alkyl halides.

Catalytic processes can also be employed for enantioselective substitutions of alkyl halides. By using chiral catalysts, it is possible to control the stereochemistry of reactions involving the cleavage of the carbon-halogen bond and the formation of a new bond. nih.gov

Table 3: Examples of Catalytic Transformations Involving Alkyl Halides like this compound

Reaction Type General Transformation Catalyst/Reagent Product Type Reference(s)
Grignard Formation & Coupling R-Cl → R-Mg-Cl → R-R' Mg, Pd/Ni catalyst Alkanes, functionalized organic molecules masterorganicchemistry.comyoutube.comresearchgate.net
Wurtz Reaction 2 R-Cl → R-R Na Alkanes wikipedia.orgbyjus.comucla.edu
Catalytic Oxidation R-CH₂-Cl → R-COOH Ru-pincer complex Carboxylic Acids acs.org
Reductive Hydroalkylation R-X + Olefin → Branched Alkane Ni-based catalyst Functionalized Alkanes nih.gov

This table provides a general overview of reaction types applicable to primary alkyl halides such as this compound.

Analytical Methodologies for 1 Chlorodecane Research

Spectroscopic Techniques for Structural Elucidation of 1-Chlorodecane and its Derivatives

Spectroscopy is a cornerstone in the chemical analysis of this compound, providing detailed information about its molecular structure and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. It provides information on the connectivity of atoms by analyzing the magnetic properties of atomic nuclei.

In ¹H NMR spectroscopy, the chemical environment of each hydrogen atom is mapped. For this compound, the protons on the carbon atom bonded to the chlorine atom (-CH₂Cl) are the most deshielded due to the electronegative effect of chlorine. This results in their signal appearing further downfield (at a higher chemical shift) compared to the other methylene (B1212753) (-CH₂) groups in the alkyl chain. oregonstate.edu The terminal methyl (-CH₃) protons are the most shielded and appear furthest upfield. The expected spectrum would show a triplet for the -CH₂Cl protons, a complex multiplet for the central -(CH₂)₈- chain, and a triplet for the terminal -CH₃ group.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The carbon atom directly bonded to the chlorine (C1) experiences the strongest deshielding effect and therefore has the largest chemical shift. libretexts.orgdocbrown.info The chemical shifts of the other carbon atoms in the decyl chain generally decrease as their distance from the electron-withdrawing chlorine atom increases. docbrown.infodocbrown.info This predictable pattern allows for the unambiguous assignment of each carbon in the structure. docbrown.info

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on established principles and data for similar haloalkanes.

Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity
¹H H on C1 (-CH₂Cl) ~3.5 Triplet
¹H H on C2-C9 (-(CH₂)₈-) ~1.2-1.8 Multiplet
¹H H on C10 (-CH₃) ~0.9 Triplet
¹³C C1 (-CH₂Cl) ~45 -
¹³C C2 ~33 -
¹³C C3-C9 ~22-32 -

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common method that involves bombarding the molecule with electrons, causing it to ionize and fragment. iaea.org

The resulting mass spectrum displays a molecular ion peak, which corresponds to the intact molecule. A key feature for chlorine-containing compounds is the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine: ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. iaea.org For this compound (C₁₀H₂₁Cl), this results in peaks at m/z 176 (for C₁₀H₂₁³⁵Cl) and m/z 178 (for C₁₀H₂₁³⁷Cl). nist.gov

The fragmentation pattern provides structural information. The fragmentation of this compound is similar to that of n-alkanes, characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. researchgate.netlibretexts.org

Table 2: Characteristic Mass Spectrometry Fragments for this compound

m/z Value Corresponding Fragment Notes
176/178 [C₁₀H₂₁Cl]⁺ Molecular ion peak, showing the characteristic 3:1 isotope pattern for chlorine. nist.gov
141 [C₁₀H₂₁]⁺ Loss of the chlorine atom.
91/93 [C₄H₈Cl]⁺ A common fragment resulting from cleavage of the alkyl chain.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups present in the molecule. pressbooks.publibretexts.org

The IR spectrum of this compound is dominated by absorptions corresponding to the alkyl chain. Key features include:

C-H stretching: Strong, sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of sp³-hybridized C-H bonds in the decyl chain. pressbooks.pub

C-H bending: Absorptions around 1465 cm⁻¹ correspond to the scissoring and bending vibrations of the -CH₂- and -CH₃- groups.

C-Cl stretching: The presence of the chlorine atom is indicated by a characteristic absorption band for the C-Cl bond stretch, which typically appears in the fingerprint region, from 850 cm⁻¹ to 550 cm⁻¹. orgchemboulder.com

-CH₂Cl wagging: The specific wagging vibration of the methylene group attached to the chlorine atom can be observed between 1300-1150 cm⁻¹. orgchemboulder.com

Table 3: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
2850-3000 C-H stretch (alkyl) Strong
1465 C-H bend (methylene/methyl) Medium
1300-1150 C-H wag (-CH₂Cl) Medium-Weak

Chromatographic Methods for Analysis and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. oup.com In this technique, a sample is vaporized and passed through a long capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. mdpi.com

This method is highly effective for the analysis of this compound. The retention time from the gas chromatograph provides one level of identification, which is then confirmed by the mass spectrum of the eluting compound. mdpi.com The Kovats retention index, a normalized measure of retention time, is a key parameter used for identifying this compound on various GC columns. nih.govnist.gov

For accurate quantification using GC-MS, it is often necessary to determine the relative molar response (RMR) of the analyte compared to a known standard, such as naphthalene (B1677914). nih.gov The RMR accounts for differences in how different compounds are ionized and detected in the mass spectrometer. researchgate.net

Research has shown that for homologous series like 1-chloroalkanes, there are linear correlations between the molecular structure (specifically, the number of carbon atoms) and the RMR. oup.comnih.gov Studies have established that mass spectrometric detection is more sensitive to 1-chloroalkanes than to their corresponding n-alkanes. nih.govoup.com This increased response is due to the presence of the halogen atom. An additivity rule has been demonstrated to be valid for calculating the RMR of mono-substituted n-haloalkanes, where specific response increments can be assigned to the CH₂ groups and the halogen atom. nih.govresearchgate.net

Table 4: Increments for Relative Molar Response (RMR) in GC-MS Relative to naphthalene standard, based on published research findings.

Molecular Group RMR Increment
Individual CH₂ group 0.171 - 0.178 nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. These methods complement experimental data by offering insights into reaction mechanisms, molecular structures, and energetic landscapes that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is particularly valuable for studying reaction mechanisms, such as substitution or elimination reactions involving haloalkanes. nih.govresearchgate.net DFT calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies. rsc.org This information allows for the calculation of reaction energy barriers (activation energies) and reaction enthalpies, providing a detailed picture of the reaction pathway. rsc.orgresearchgate.net

For example, DFT studies on the reactions of haloalkanes have been used to explore cross-coupling reactions catalyzed by iron complexes and hydrodechlorination on catalyst surfaces. nih.govfigshare.comucm.es These studies help in understanding the selectivity and efficiency of different catalytic systems. nih.gov DFT calculations have also been employed to investigate halogen atom transfer reactions, predicting energy barriers that are in good agreement with experimental observations. rsc.org While systematic errors can occur in DFT calculations of haloalkane properties, correction methods have been developed to improve their accuracy for larger molecules like this compound. nih.gov

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and interactions of a molecule like this compound with biological macromolecules, such as metabolic enzymes.

In the context of metabolic exploration, MD simulations can be used to model the binding of this compound to the active site of an enzyme, like a cytochrome P450. These simulations can reveal the preferred orientation of the substrate within the active site and the dynamic interactions that facilitate the metabolic reaction. By combining MD with quantum mechanics (QM/MM methods), researchers can model the chemical steps of metabolism, such as hydroxylation, providing insights into the formation of metabolites. Such simulations are crucial for understanding how the structure and flexibility of both the substrate and the enzyme influence the metabolic outcome. researchgate.net

For large molecules like this compound, performing high-level quantum chemistry calculations on the entire system can be computationally prohibitive. Quantum embedding methods offer a solution by dividing the system into a smaller, electronically important region (the "active system") and a larger, less critical environment. arxiv.orgarxiv.org The active system is treated with a high-level, accurate quantum mechanical method, while the environment is treated with a lower-level, less computationally expensive method. arxiv.org

Several quantum embedding formalisms exist, including those based on density, density matrix, and Green's function. arxiv.org These methods have been successfully applied to calculate properties like optimized geometries and reaction energies. researchgate.net For instance, a study on this compound and its substitution reaction demonstrated the application of a projector-based DFT embedding method for geometry optimization and calculating reaction energies. researchgate.net This approach allows for the accurate treatment of the reactive center (e.g., the C-Cl bond) while efficiently accounting for the influence of the rest of the long alkyl chain. researchgate.netaps.org This makes it a promising tool for studying reactions and properties of large molecules in complex environments. aip.orgrsc.org

Environmental Fates and Ecological Considerations of 1 Chlorodecane

Environmental Persistence and Bioaccumulation

1-Chlorodecane falls under the category of short-chain chlorinated paraffins (SCCPs), a group of compounds noted for their significant environmental persistence and bioaccumulative properties. epa.govepa.gov As a class, SCCPs are resistant to degradation and can linger in the environment for substantial periods, which elevates the likelihood and length of exposure for biological organisms. epa.gov The presence of these compounds is global; they have been identified in various environmental compartments including air, surface water, and sediment. epa.gov Furthermore, they have been detected in a diverse range of biota, from aquatic species and marine mammals to terrestrial wildlife. epa.gov

The capacity for SCCPs to bioaccumulate in living tissues is a primary concern. epa.gov High bioconcentration factors (BCFs), which indicate the accumulation of a chemical from water into an organism, have been measured for SCCPs, with values ranging from 1,000 to 50,000 for various tissues in both freshwater and marine organisms. epa.gov Moreover, bioaccumulation factors (BAFs), which consider all routes of exposure including diet, have been found to exceed one million in field studies of vertebrate species in the Great Lakes and Arctic marine mammals. epa.gov The bioaccumulation potential is influenced by the compound's physical and chemical characteristics, particularly the degree of chlorination. epa.govnih.gov For example, a study involving blue mussels demonstrated that an SCCP with a C12 carbon chain and 69% chlorine content exhibited a high BAF of 13,900, underscoring the strong bioaccumulation potential of highly chlorinated, short-chain paraffins. nih.gov

The hydrophobicity of an SCCP, quantified by its octanol-water partition coefficient (Kow), is a key factor in its bioaccumulation behavior, with studies indicating a positive correlation between the logarithm of the BAF and the logarithm of Kow. mdpi.com However, the dynamic is complex; some research has shown a negative correlation between biota-sediment accumulation factors (BSAFs) and log Kow, indicating that the influence of hydrophobicity can vary depending on the specific environmental matrix. mdpi.com

Interactive Data Table: Bioaccumulation Factors for SCCPs

Factor TypeOrganism/SystemValue/Value RangeReference
Bioconcentration Factor (BCF)Freshwater & Marine Organisms1,000 - 50,000 epa.gov
Bioaccumulation Factor (BAF)Great Lakes Vertebrates & Arctic Marine Mammals> 1,000,000 epa.gov
Bioaccumulation Factor (BAF)Blue Mussel (C12, 69% Cl)13,900 nih.gov
Log Bioaccumulation Factor (log BAF)Aquatic Insects (e-waste site)2.70 - 4.45 nih.gov
Log Bioaccumulation Factor (log BAF)Marine Organisms (East China Sea)2.04 - 3.79 nih.gov

**6.2. Degradation Pathways in Environmental Matrices

In aquatic environments, photochemical degradation represents a crucial pathway for the breakdown of SCCPs such as this compound, particularly in sunlit surface waters. chemrxiv.orgnih.gov This process is largely driven by photochemically produced reactive intermediates, including hydroxyl radicals (•OH) and hydrated electrons (e-(aq)), which are often generated from the interaction of sunlight with dissolved organic matter. chemrxiv.orgnih.gov

Studies utilizing this compound as a representative model for SCCPs have demonstrated its susceptibility to photochemical breakdown. Under laboratory conditions with UV irradiation, this compound was completely degraded within a 120-minute timeframe. nih.gov The principal reactive species identified in this process was the hydroxyl radical. nih.govnsf.govchemrxiv.org The degradation mechanism is thought to begin with the photo-ionization of the this compound molecule, which releases a chlorine radical. This radical then reacts with water to generate •OH. nih.gov The highly reactive •OH then attacks the this compound molecule, primarily through hydrogen abstraction, which leads to the formation of various degradation products, including alcohols. nih.gov

While hydroxyl radicals are significant, other research indicates that hydrated electrons can be particularly effective at degrading highly chlorinated compounds. chemrxiv.orgresearchgate.net For SCCPs with a chlorine content exceeding approximately 60%, the reaction rate constants with hydrated electrons are higher than those with hydroxyl radicals. chemrxiv.orgresearchgate.net The rate of photodegradation is also influenced by the compound's physical properties; SCCPs with shorter carbon chains and fewer chlorine atoms tend to be more water-soluble and may degrade more quickly in the aqueous phase. gdut.edu.cn

Interactive Data Table: Photodegradation Findings for this compound and SCCPs

CompoundConditionPrimary Reactive SpeciesKey FindingReference
This compound (CD)UV Irradiation•OHAchieved complete photochemical degradation within 120 minutes. nih.gov
This compound (CD)UV Irradiation•OH, ³CD*•OH was the main reactive species, with a non-negligible contribution from the triplet excited state of this compound. nih.gov
SCCPsSunlit Surface Waterse-(aq), •OHDegradation is facilitated by dissolved organic matter acting as a photosensitizer. chemrxiv.orgnih.gov
Highly Chlorinated SCCPs (>60% Cl)Aqueous Solutione-(aq)Hydrated electrons were found to be more effective than •OH for degradation. chemrxiv.org

The biodegradation of chlorinated hydrocarbons, including this compound, is a process carried out by various microorganisms. Although many chlorinated compounds are recalcitrant to aerobic degradation, specific bacterial strains have evolved capabilities to break them down. nih.gov For example, certain bacteria can dechlorinate highly chlorinated SCCPs via co-metabolism, which suggests that, under favorable conditions, slow biodegradation can be an environmental fate for these compounds. industrialchemicals.gov.au

Research has identified Gram-negative bacteria from the Pseudomonas genus as being capable of metabolizing chlorinated paraffins. nih.gov Specifically, Pseudomonas sp. strain 273 can degrade CPs, showing a preference for monochlorinated alkanes where the chlorine is attached to a primary carbon. nih.gov The degradation pathway for other chlorinated alkanes, such as 1,2-dichloroethane (B1671644) by Xanthobacter autotrophicus GJ10, involves an initial hydrolytic dehalogenation step catalyzed by a dehalogenase enzyme. wur.nl This reaction replaces a chlorine atom with a hydroxyl group, creating an alcohol that can be further metabolized. wur.nl It is important to note, however, that the biodegradation of chlorinated compounds can sometimes lead to the formation of toxic intermediates, which may inhibit microbial activity. nih.govwur.nl

Regulatory and Environmental Monitoring of Chlorinated Paraffins (SCCPs) including this compound

The combination of persistence, bioaccumulation, and toxicity has led to the regulation of SCCPs at national and international levels. epa.govnih.gov They are classified as persistent organic pollutants (POPs) and their presence has been confirmed in environmental samples and human tissues globally. epa.govwomenforclimate.org

A major international action was taken in May 2017, when the Conference of the Parties to the Stockholm Convention on Persistent Organic Pollutants officially listed SCCPs in Annex A for elimination. nih.govpops.intiisd.orgwikipedia.orgpops.int This listing targets straight-chain chlorinated hydrocarbons with carbon lengths of C10–C13 and a chlorine content exceeding 48% by weight. pops.int The Convention allows for a limited number of specific-use exemptions. pops.int

In the United States, the Environmental Protection Agency (EPA) has identified SCCPs as chemicals of concern due to their persistent, bioaccumulative, and toxic (PBT) characteristics. epa.govepa.gov Under the authority of the Toxic Substances Control Act (TSCA), the EPA has implemented measures to control SCCPs. epa.gov This includes the issuance of a Significant New Use Rule (SNUR) for a specific SCCP mixture (Alkanes C12-13, chloro), which mandates that companies notify the EPA prior to commencing or resuming new applications of the chemical. epa.gov The EPA has also pursued enforcement actions to halt the domestic manufacturing and importation of SCCPs. epa.gov

Environmental monitoring programs have consistently detected SCCPs in diverse media. epa.gov Their presence in remote locations such as the Arctic provides strong evidence of their capacity for long-range environmental transport. epa.govepa.govnih.gov Furthermore, SCCPs have been found in human breast milk and various food products across different countries, indicating a pathway for human exposure. epa.gov

Future Research Directions for 1 Chlorodecane

Development of Novel and Sustainable Synthetic Routes

The current industrial production of 1-chlorodecane often relies on conventional methods, such as the reaction of 1-decanol (B1670082) with chlorinating agents like thionyl chloride. While effective, these methods can involve harsh reagents and generate significant waste. Future research is directed towards creating more environmentally benign and efficient synthetic pathways.

Key Research Objectives:

Green Chlorinating Agents: Investigating the use of safer and more sustainable chlorinating agents to replace traditional ones. This includes exploring solid-supported reagents or enzyme-catalyzed chlorination.

Catalytic Processes: Developing novel catalytic systems that can facilitate the direct chlorination of decane (B31447) or the conversion of 1-decanol with higher atom economy and lower energy consumption.

Continuous Flow Synthesis: Optimizing continuous flow processes, which are already in use, can enhance scalability, improve safety, and increase yield and purity (≥98%). nbinno.cominnospk.com This approach allows for precise control over reaction parameters, minimizing byproduct formation.

Bio-based Feedstocks: Exploring pathways to synthesize this compound from renewable, bio-based starting materials as an alternative to petroleum-derived feedstocks.

In-depth Mechanistic Understanding of Complex Reactions

This compound serves as a key precursor in various organic reactions, including nucleophilic substitutions and the formation of organometallic compounds. qiji-chem.comnbinno.com However, a detailed mechanistic understanding of many of these transformations, particularly complex catalytic cycles, is still lacking.

Future research will likely employ advanced analytical and spectroscopic techniques to elucidate these mechanisms. For instance, studies on nickel-catalyzed cross-coupling reactions involving alkyl halides have utilized a combination of techniques to probe reaction pathways. nih.gov Applying similar methodologies to this compound reactions could provide crucial insights.

Areas for Mechanistic Investigation:

Cross-Coupling Reactions: Detailed studies of reactions like Kumada, Suzuki, and Negishi couplings using this compound to understand the roles of catalysts, ligands, and reaction intermediates. nih.gov

Radical Processes: Investigating the potential for radical-chain mechanisms in reactions involving this compound, which can influence product distribution and stereochemistry. nih.gov

Phase Transfer Catalysis: Elucidating the precise mechanism by which this compound and its derivatives function as phase transfer catalysts in multiphase reaction systems. nbinno.com

Exploration of New Applications in Niche and Emerging Fields

While this compound is established as an intermediate for surfactants and some pharmaceuticals, its full potential remains untapped. qiji-chem.cominnospk.com Research into new applications is crucial for expanding its utility in high-value sectors.

Potential Emerging Applications:

FieldPotential Application of this compound DerivativesResearch Focus
Advanced Materials Monomers for specialty polymers with tailored thermal or optical properties.Synthesis of functionalized decyl-containing polymers and characterization of their properties.
Agrochemicals Building block for novel pesticides or herbicides with specific modes of action.Design and synthesis of new active ingredients incorporating the decyl chain.
Energy Storage Component in the synthesis of electrolyte additives for advanced battery systems.Investigating the electrochemical properties of electrolytes modified with this compound derivatives.
Specialty Coatings Precursor for creating hydrophobic or anti-fouling surface coatings.Development of long-chain alkyl-functionalized coatings and testing their performance.

These explorations aim to leverage the long alkyl chain of this compound to impart specific physical properties, such as hydrophobicity or controlled solubility, to a final product.

Advanced Environmental Remediation Strategies

This compound is classified as very toxic to aquatic life, with potentially long-lasting effects. nih.govfishersci.be Although it is considered readily biodegradable under certain standard test conditions, its low water solubility and potential for bioaccumulation necessitate research into advanced remediation strategies for spills or contaminated sites. epa.govfishersci.com

Future Remediation Research:

Bioremediation: Identifying and engineering microorganisms (bacteria or fungi) capable of efficiently degrading this compound. This could involve redesigning enzymes, such as dehalogenases, to enhance their activity towards anthropogenic substrates. nih.gov

Advanced Oxidation Processes (AOPs): Investigating the effectiveness of AOPs, such as ozonation or Fenton-like reactions, for the complete mineralization of this compound in contaminated water.

Phytoremediation: Assessing the potential of specific plant species to absorb and metabolize this compound from contaminated soil and water.

Sorbent Materials: Developing novel, high-affinity sorbent materials for the effective capture and removal of this compound from industrial wastewater streams.

Computational Design and Prediction of this compound Reactivity and Interactions

Computational chemistry offers powerful tools for predicting the behavior of molecules, thereby accelerating research and development while reducing experimental costs. Applying these methods to this compound can provide valuable insights into its properties and reactivity.

Objectives for Computational Research:

Reactivity Prediction: Using quantum mechanics methods, such as Density Functional Theory (DFT), to model reaction pathways and transition states for reactions involving this compound. This can help in optimizing reaction conditions and predicting product outcomes. nih.gov

Catalyst Design: Computationally screening potential catalysts and ligands for specific transformations of this compound to identify candidates with higher efficiency and selectivity.

Environmental Fate Modeling: Developing and refining quantitative structure-activity relationship (QSAR) models to better predict the environmental distribution, persistence, and toxicity of this compound and its degradation products.

Interaction with Biological Systems: Simulating the interaction of this compound with biological macromolecules, such as enzymes or cell membranes, to understand its mechanisms of toxicity and guide the development of safer alternatives.


Q & A

Q. What strategies ensure comprehensive literature reviews on this compound’s applications?

  • Methodological Answer : Use SciFinder or Reaxys with queries like "this compound AND (synthesis OR metabolism)". Prioritize peer-reviewed journals over conference abstracts. For unresolved debates (e.g., metabolic pathways), conduct citation tracing to identify seminal studies and contradictory findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.